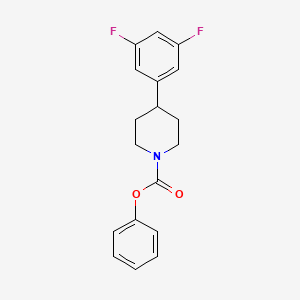
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: is an organotin compound with the molecular formula C20H38Sn and a molecular weight of 397.22572 . This compound is characterized by the presence of a tin (Sn) atom bonded to three butyl groups and a 5-methyl-1-methylene-2-hexynyl group .
Méthodes De Préparation
The synthesis of Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- typically involves the reaction of tributyltin hydride with 5-methyl-1-methylene-2-hexynyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as azobisisobutyronitrile (AIBN) , which facilitates the radical addition process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or , leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced tin compounds.
Substitution: The compound can undergo substitution reactions with halogens or nucleophiles , leading to the formation of new organotin derivatives.
Applications De Recherche Scientifique
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: can be compared with other organotin compounds such as:
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin acetate
These compounds share similar structural features but differ in their reactivity and applicationsStannane, tributyl(5-methyl-1-methylene-2-hexynyl)- is unique due to the presence of the 5-methyl-1-methylene-2-hexynyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
650605-95-1 |
|---|---|
Formule moléculaire |
C20H38Sn |
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
tributyl(6-methylhept-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C8H11.3C4H9.Sn/c1-4-5-6-7-8(2)3;3*1-3-4-2;/h8H,1,7H2,2-3H3;3*1,3-4H2,2H3; |
Clé InChI |
NYNIEXRHYWOHDN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=C)C#CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)
![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)

![2-[2-(Dec-1-YN-1-YL)dodec-1-EN-3-YN-1-YL]quinoline](/img/structure/B15170770.png)

![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)




